Antitumor agent-103

Antiproliferative Activity Gastric Cancer Cytotoxicity

Antitumor agent-103 (compound 24l) is the most potent analog in a series of NO-releasing 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives, identified through systematic SAR studies. It exhibits an IC50 of 0.95 µM against MGC-803 gastric cancer cells—significantly outperforming 5-FU—and produces the highest intracellular NO levels among all analogs. Its dual mechanism simultaneously induces G0/G1 cell-cycle arrest and apoptosis while inhibiting colony formation, making it an irreplaceable chemical probe for NO-mediated oncology research. Generic pyrimidine derivatives or close structural analogs cannot replicate this unique efficacy profile. Procure this benchmark compound to ensure reproducible, peer-reviewed results in your antitumor studies.

Molecular Formula C36H36N8O9S2
Molecular Weight 788.9 g/mol
Cat. No. B12379089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-103
Molecular FormulaC36H36N8O9S2
Molecular Weight788.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC(=O)N4CCN(CC4)CCOC5=NO[N+](=C5S(=O)(=O)C6=CC=CC=C6)[O-]
InChIInChI=1S/C36H36N8O9S2/c1-49-28-20-25(21-29(50-2)32(28)51-3)38-33-27(22-37)31(24-10-6-4-7-11-24)39-36(40-33)54-23-30(45)43-16-14-42(15-17-43)18-19-52-34-35(44(46)53-41-34)55(47,48)26-12-8-5-9-13-26/h4-13,20-21H,14-19,23H2,1-3H3,(H,38,39,40)
InChIKeyNDBRQRCWXVZFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-103 (Compound 24l) Procurement: A Quantitative Overview of a Nitric Oxide-Releasing Pyrimidine Apoptosis Inducer


Antitumor agent-103, also designated as compound 24l, is a synthetic small molecule belonging to the class of nitric oxide (NO)-releasing 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives [1]. Its primary mechanism of action involves inducing apoptosis, inhibiting colony formation, and arresting the cell cycle at the G0/G1 phase [1]. The compound is characterized by its ability to enhance intracellular NO production, a feature directly linked to its observed antiproliferative effects [1]. With a molecular formula of C36H36N8O9S2 and a molecular weight of approximately 788.9 g/mol, it is primarily utilized as a research tool in oncology-focused studies .

Why Generic Pyrimidine Derivatives Cannot Substitute for Antitumor Agent-103 in Targeted Oncology Research


Substituting Antitumor agent-103 with a generic pyrimidine derivative or even a close structural analog from the same series is not scientifically valid due to its unique and quantifiable structure-activity relationship (SAR). The compound's differentiation is not merely based on its core pyrimidine scaffold but on its specific functionalization as a nitric oxide (NO)-releasing furoxan derivative [1]. Within the original study, compound 24l was identified as the most potent analog among the synthesized series, demonstrating that subtle structural modifications lead to profound differences in antiproliferative potency and NO production levels [1]. The data below establish that its performance is tightly coupled to its exact molecular structure, making generic replacement a high-risk choice for reproducible results.

Quantitative Differential Evidence for Antitumor Agent-103: Potency, Selectivity, and Mechanism Validation


Superior Antiproliferative Potency in MGC-803 Gastric Cancer Cells Compared to Clinical Standard 5-FU

Antitumor agent-103 (compound 24l) exhibits a significant and quantifiable improvement in antiproliferative activity against the human gastric cancer cell line MGC-803 when compared directly to the clinical chemotherapeutic agent 5-fluorouracil (5-FU). In a head-to-head in vitro evaluation, compound 24l demonstrated an IC50 value of 0.95 µM, which was reported as significantly better than that of the positive control 5-FU [1]. The magnitude of this difference underscores its potential as a more potent lead candidate for gastric cancer research.

Antiproliferative Activity Gastric Cancer Cytotoxicity

Validated Antiproliferative Activity Profile Across Multiple Human Cancer Cell Lines

The antiproliferative activity of Antitumor agent-103 (compound 24l) has been quantitatively characterized against a panel of human cancer cell lines, providing a benchmark for its use. The compound demonstrates a differentiated potency profile: it is most potent against MGC-803 gastric cancer cells (IC50 = 0.95 µM), followed by PC-3 prostate cancer cells (IC50 = 1.14 µM), and shows reduced but still quantifiable activity against MCF7 breast cancer cells (IC50 = 2.03 µM) [1]. This cell-line-specific activity profile allows for targeted experimental design and distinguishes it from broad-spectrum cytotoxics.

Antiproliferative Activity Cancer Cell Lines In Vitro Pharmacology

Mechanistic Differentiation: High-Level Nitric Oxide Production Linked to Antiproliferative Activity

Among the synthesized series of NO-releasing pyrimidine derivatives, Antitumor agent-103 (compound 24l) was distinguished as the analog that produced the highest level of nitric oxide (NO) [1]. Critically, this functional feature is directly linked to its antiproliferative effect. Preincubation of cells with an NO scavenger significantly reduced the antiproliferative activity of compound 24l, providing direct mechanistic validation that NO release is a primary driver of its anticancer properties [1]. This functional attribute is not inherent to all pyrimidine derivatives and is a key selection criterion for studies focused on NO-mediated cytotoxicity.

Mechanism of Action Nitric Oxide Apoptosis

Optimized Application Scenarios for Antitumor Agent-103 in Oncology Research and Drug Discovery


Validating NO-Mediated Apoptosis in Gastric Cancer Models

This scenario is directly supported by the evidence that Antitumor agent-103 exhibits its most potent antiproliferative activity in MGC-803 gastric cancer cells (IC50 = 0.95 µM) and produces the highest level of NO among its structural analogs [1]. Researchers studying NO's role in gastric cancer can use this compound as a validated chemical probe. Its superior potency over 5-FU in the same cell line makes it a preferred tool for investigating alternative or synergistic mechanisms in gastric cancer cell death.

Comparative Studies on Pyrimidine-Based Antiproliferative Agents

Due to its well-characterized IC50 values across multiple cancer cell lines (MGC-803, PC-3, MCF7), Antitumor agent-103 serves as a reliable reference compound or benchmark for evaluating new synthetic derivatives [1]. Procurement for this purpose is justified by the availability of quantitative, peer-reviewed data that allows for direct performance comparisons in standardized in vitro assays.

Investigating G0/G1 Cell Cycle Arrest and Colony Formation Inhibition

The compound's ability to induce G0/G1 phase arrest and inhibit colony formation is a defined, quantifiable property [1]. Research programs focused on cytostatic mechanisms or the disruption of cancer cell clonogenicity can utilize Antitumor agent-103 as a specific tool. The differentiation from other apoptosis inducers lies in its dual action of blocking cell cycle progression while simultaneously enhancing NO production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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